4,5-Bis(4-methoxyphenyl)-1,5-dihydroimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves a coupling reaction between 4,5-bis(4-methoxyphenyl)imidazole and the diazonium salt of 4-Amino benzoic acid . The reaction occurs in an alkaline medium at a low temperature (0-5°C). The resulting azo ligand can then form metal complexes with various metal chlorides, including Pd (Ⅱ), Cd (Ⅱ), Zn (Ⅱ), and Hg (Ⅱ) .

Molecular Structure Analysis

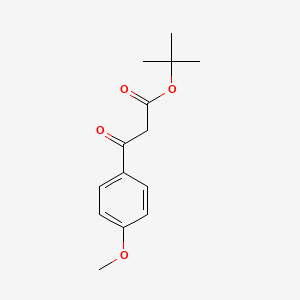

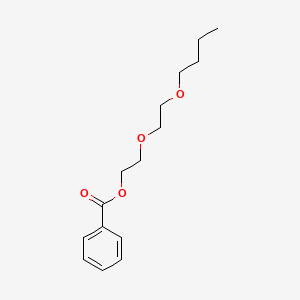

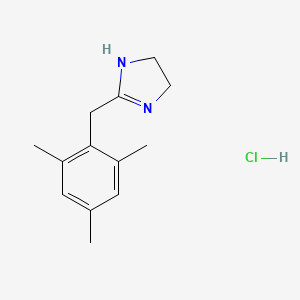

The molecular structure of 4,5-Bis(4-methoxyphenyl)-1,5-dihydroimidazol-2-one consists of two methoxyphenyl groups attached to the imidazole ring. The imidazole core provides aromaticity and potential for coordination with metal ions. The precise arrangement of atoms and bond angles can be visualized using spectroscopic techniques such as FT-IR , 1H-NMR , and mass spectral analysis .

Chemical Reactions Analysis

The compound’s reactivity lies in its imidazole moiety and the phenyl substituents. It can participate in various reactions, including nucleophilic substitutions, metal complexation, and oxidation-reduction processes. Investigating its behavior under different conditions is crucial for understanding its versatility .

Mechanism of Action

The exact mechanism of action for 4,5-Bis(4-methoxyphenyl)-1,5-dihydroimidazol-2-one depends on its specific application. If it interacts with biological systems, further studies are needed to elucidate its binding sites, potential targets, and cellular effects. For metal complexes, the ligand’s coordination ability plays a vital role in their reactivity and stability .

Properties

CAS No. |

5471-41-0 |

|---|---|

Molecular Formula |

C17H16N2O3 |

Molecular Weight |

296.32 g/mol |

IUPAC Name |

4,5-bis(4-methoxyphenyl)-1,5-dihydroimidazol-2-one |

InChI |

InChI=1S/C17H16N2O3/c1-21-13-7-3-11(4-8-13)15-16(19-17(20)18-15)12-5-9-14(22-2)10-6-12/h3-10,15H,1-2H3,(H,18,20) |

InChI Key |

FYTWLGPRDSDFFN-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2C(=NC(=O)N2)C3=CC=C(C=C3)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(=NC(=O)N2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.